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Compound of Interest

Compound Name:
2-Bromo-1-(4-

cyclohexylphenyl)ethanone

Cat. No.: B1271396 Get Quote

Technical Guide: 2-Bromo-1-(4-
cyclohexylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-
cyclohexylphenyl)ethanone, a key intermediate in organic synthesis. This document outlines

its chemical properties, a representative synthesis protocol, and relevant data for its

identification and use in research and development.

Core Compound Identification
2-Bromo-1-(4-cyclohexylphenyl)ethanone is a halogenated ketone derivative. Its core

structure consists of a cyclohexylphenyl group attached to a bromoethanone moiety.
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Identifier Value

CAS Number 99433-28-0[1]

Molecular Formula C₁₄H₁₇BrO[1][2][3]

Molecular Weight 281.19 g/mol

Canonical SMILES C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr[3]

InChI

InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-

12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-

5,10H2[2]

IUPAC Name 2-bromo-1-(4-cyclohexylphenyl)ethanone

Common Synonyms
2-bromo-4'-cyclohexylacetophenone, p-

cyclohexylphenacyl bromide

Molecular Structure:

Physicochemical and Spectroscopic Data
While experimental data for this specific molecule is not readily available in the public domain,

the following table includes predicted data and typical characteristics for α-

bromoacetophenones.
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Data Type Description / Value

Predicted Mass Spectrometry

Predicted Collision Cross Section (CCS) values

(Å²) per adduct calculated using CCSbase:

[M+H]⁺: 281.05358 m/z, 159.4 Å²; [M+Na]⁺:

303.03552 m/z, 166.9 Å²; [M-H]⁻: 279.03902

m/z, 167.3 Å².[2]

¹H NMR (Predicted)

Expected signals would include: multiplets for

the cyclohexyl protons (approx. 1.2-1.9 ppm), a

singlet for the methylene protons adjacent to the

bromine (approx. 4.4-4.5 ppm), and doublets for

the aromatic protons (approx. 7.3-8.0 ppm).[4]

¹³C NMR (Predicted)

Expected signals would include: peaks for the

cyclohexyl carbons (approx. 26-45 ppm), a peak

for the brominated methylene carbon (approx.

30-31 ppm), aromatic carbons (approx. 127-148

ppm), and a carbonyl carbon (approx. 190-191

ppm).[4]

Infrared (IR) Spectroscopy (Predicted)

A strong absorption band characteristic of the

carbonyl (C=O) stretch is expected around

1680-1700 cm⁻¹. C-H stretching from the

aromatic and aliphatic groups would appear

around 2850-3100 cm⁻¹. The C-Br stretch is

expected in the fingerprint region.

Synthesis and Experimental Protocols
2-Bromo-1-(4-cyclohexylphenyl)ethanone is typically synthesized via the α-bromination of its

precursor, 4'-cyclohexylacetophenone.[5][6] While a specific protocol for this exact

transformation is not published, a representative procedure can be adapted from established

methods for the bromination of similar acetophenone derivatives.

Synthesis of Precursor: 4'-Cyclohexylacetophenone
The precursor, 4'-cyclohexylacetophenone (CAS: 18594-05-3), is commercially available.[5][7]

It can be synthesized via Friedel-Crafts acylation of cyclohexylbenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/2756899
https://www.rsc.org/suppdata/c7/gc/c7gc00283a/c7gc00283a1.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc00283a/c7gc00283a1.pdf
https://www.benchchem.com/product/b1271396?utm_src=pdf-body
http://www.thegoodscentscompany.com/data/rw1193891.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB0740090.htm
http://www.thegoodscentscompany.com/data/rw1193891.html
https://www.sigmaaldrich.com/TW/zh/product/aldrich/301167
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Representative α-Bromination Protocol
This protocol is adapted from a general method for the bromination of acetophenones using

bromine in acetic acid.[8]

Materials:

4'-Cyclohexylacetophenone

Glacial Acetic Acid

Bromine (Br₂)

50% Ethyl Alcohol (for washing)

95% Ethyl Alcohol (for recrystallization)

Procedure:

In a suitable round-bottom flask, dissolve 4'-cyclohexylacetophenone (1.0 equivalent) in

glacial acetic acid.

Cool the solution in an ice bath.

Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred

reaction mixture, maintaining the temperature below 20°C.

After the addition is complete, continue to stir the mixture at room temperature until the

reaction is complete (monitor by TLC).

Upon completion, cool the flask in an ice-water bath to precipitate the product.

Filter the crude product using suction filtration.

Wash the collected crystals with cold 50% ethyl alcohol until the filtrate is colorless.

Dry the crude product.
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For further purification, recrystallize the product from 95% ethyl alcohol to yield 2-Bromo-1-
(4-cyclohexylphenyl)ethanone as a crystalline solid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine

is highly corrosive and toxic; appropriate personal protective equipment (gloves, goggles, lab

coat) must be worn.

Applications in Drug Development and Research
α-Bromoacetophenones are versatile intermediates in organic synthesis, particularly in the

pharmaceutical industry.[9] They are key building blocks for the synthesis of a wide range of

heterocyclic compounds and other complex molecules with potential biological activity. The

presence of the reactive bromo-keto functional group allows for facile nucleophilic substitution

reactions, making it a valuable synthon for introducing the cyclohexylphenacyl moiety into

target molecules.

Visualized Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of 2-Bromo-1-(4-
cyclohexylphenyl)ethanone.
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Caption: Synthesis workflow for 2-Bromo-1-(4-cyclohexylphenyl)ethanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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